molecular formula C15H17N3O5 B2503239 diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 887224-81-9

diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2503239
CAS No.: 887224-81-9
M. Wt: 319.317
InChI Key: OSOBZLUWACBHNU-UHFFFAOYSA-N
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Description

Diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group and two ester groups attached to the triazole ring

Preparation Methods

The synthesis of diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group. This can be done using a suitable electrophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid groups on the triazole ring to form the diethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the ester groups to alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be explored for its potential as a therapeutic agent.

    Agriculture: Triazole compounds have been used as fungicides and plant growth regulators. This compound could be investigated for its potential use in agricultural applications.

    Materials Science: Triazole derivatives are used in the development of advanced materials, including polymers and coordination complexes. This compound may have applications in the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. Triazole derivatives often exert their effects by binding to enzymes or receptors, inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be compared with other similar triazole derivatives, such as:

    1,2,3-Triazole-4,5-dicarboxylic acid: This compound lacks the methoxyphenyl group and ester groups, making it less hydrophobic and potentially less bioavailable.

    1-(2-Methoxyphenyl)-1H-1,2,3-triazole: This compound lacks the ester groups, which may affect its solubility and reactivity.

    Diethyl 1H-1,2,3-triazole-4,5-dicarboxylate: This compound lacks the methoxyphenyl group, which may influence its biological activity and specificity.

Properties

IUPAC Name

diethyl 1-(2-methoxyphenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-4-22-14(19)12-13(15(20)23-5-2)18(17-16-12)10-8-6-7-9-11(10)21-3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOBZLUWACBHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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